molecular formula C8H18Cl2N2OS B2837630 5-Azaspiro[3.4]octan-7-yl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride CAS No. 2503202-37-5

5-Azaspiro[3.4]octan-7-yl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride

Cat. No. B2837630
CAS RN: 2503202-37-5
M. Wt: 261.21
InChI Key: ZDCPRFOKISEEML-UHFFFAOYSA-N
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Description

“5-Azaspiro[3.4]octan-7-yl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride” is a chemical compound with the CAS Number: 2503202-37-5 . Its IUPAC name is S-methyl-5-azaspiro[3.4]octane-7-sulfinamide dihydrochloride . The compound has a molecular weight of 261.22 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2OS.2ClH/c1-12(9,11)7-5-8(10-6-7)3-2-4-8;;/h10H,2-6H2,1H3,(H2,9,11);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.

Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Novel Dipeptide Synthons

Researchers have developed methods for synthesizing heterospirocyclic compounds, demonstrating their utility as novel classes of dipeptide synthons. For instance, the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate has shown potential in peptide synthesis, proving to be a valuable dipeptide building block. Such advancements highlight the compound's relevance in facilitating the synthesis of peptides, including those with antibiotic properties (Suter et al., 2000).

Spirocyclic Compound Synthesis

The synthesis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives through stereospecific [3+2] 1,3-cycloaddition of methylenelactams with nitrones is another area of interest. This process yields compounds with unique structural features, which could have implications in the development of new materials or pharmaceuticals (Chiaroni et al., 2000).

Diversity-Oriented Synthesis of Azaspirocycles

Research on the diversity-oriented synthesis of azaspirocycles has led to the development of novel building blocks for drug discovery. Through multicomponent condensation, researchers have accessed a range of heterocyclic compounds, including azaspirocycles, which serve as scaffolds for medicinal chemistry. This approach underscores the potential of such compounds in contributing to the discovery of new drugs (Wipf et al., 2004).

Antiviral Agents

Compounds derived from azaspirocycles have also been evaluated for their antiviral properties. For example, a series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides have shown activity against influenza A/H3N2 virus, highlighting the therapeutic potential of these compounds in treating viral infections (Apaydın et al., 2021).

Antibacterial Activity

Additionally, novel azaspirocycles have been designed to target respiratory pathogens, exhibiting potent antibacterial activity. This research illustrates the compound's applicability in addressing bacterial infections, particularly those resistant to existing treatments (Odagiri et al., 2013).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-azaspiro[3.4]octan-7-yl-imino-methyl-oxo-λ6-sulfane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2OS.2ClH/c1-12(9,11)7-5-8(10-6-7)3-2-4-8;;/h7,9-10H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCPRFOKISEEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1CC2(CCC2)NC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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